molecular formula C7H4BrClF3N B1447390 4-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 1807018-36-5

4-Bromo-2-chloro-3-(trifluoromethyl)aniline

Cat. No. B1447390
CAS RN: 1807018-36-5
M. Wt: 274.46 g/mol
InChI Key: GJPVZSDFSCGEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-chloro-3-(trifluoromethyl)aniline” is an organic compound with the linear formula: BrC6H3(CF3)NH2 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: Nc1ccc(Br)cc1C(F)(F)F . The InChI key is PHXGKHTWEOPCEW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.02 . It has a refractive index of n20/D 1.532 (lit.) and a density of 1.71 g/mL at 25 °C (lit.) . The boiling point is 84-86 °C/5 mmHg (lit.) .

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-Bromo-2-chloro-3-(trifluoromethyl)aniline has been studied for its vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is particularly relevant in the context of non-linear optical (NLO) materials. The study also explores the effects of substituent positions on the vibrational spectra and provides insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthesis Methods

A study on the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones by a transition metal-free cascade reaction has been reported. This method demonstrates the synthesis of anilines with challenging substitution patterns, including this compound (Staudt, Cetin, & Bunch, 2022).

Crystal Structures and Supramolecular Assemblies

Research on the crystal structures of p-halo-N-(p-cyanobenzylidene)aniline, including bromo and chloro variants, sheds light on the role of halogen substitutions in forming supramolecular assemblies. These structures are significant in understanding the molecular interactions and properties of halogenated anilines (Ojala, Ojala, Gleason, & Britton, 2001).

Epoxy Systems and Water Resistance

A study focused on N,N-Bis (2, 3-epoxypropyl) aniline and its derivatives containing bromo, chloro, and trifluoromethyl substituents. The research investigated the effect of these substituents on water absorption in epoxy systems, revealing significant improvements in water resistance (Johncock & Tudgey, 1983).

Liquid-Crystalline Properties

Research on the synthesis of diazabutadiene complexes of rhenium(I), which includes the use of this compound derivatives, provides insights into the liquid-crystalline properties of these compounds. The study explores the impact of different coordinated counteranions on the mesomorphic behavior of these complexes (Morrone, Guillon, & Bruce, 1996).

Safety and Hazards

“4-Bromo-2-chloro-3-(trifluoromethyl)aniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPVZSDFSCGEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 4
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-chloro-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.